N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
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Overview
Description
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a heterocyclic compound that features a thiophene ring and a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves the cyclization of precursor compounds. One common method includes the condensation of thiophene-2-carboxamide derivatives with benzoxazole precursors under specific conditions. For instance, the Gewald reaction, Paal–Knorr reaction, and Fiesselmann synthesis are notable methods for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of Rhodium (I) catalysts and bis(diphenylphosphino)ferrocene (DPPF) as a ligand in chlorobenzene has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or N,O-ditosylhydroxylamine.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, N,O-ditosylhydroxylamine.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It can be used as a corrosion inhibitor and in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interact with cellular receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxamide derivatives: These compounds share the thiophene ring and exhibit similar biological activities.
Benzoxazole derivatives: Compounds with the benzoxazole moiety also show comparable properties in medicinal chemistry.
Uniqueness
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is unique due to its combined thiophene and benzoxazole structure, which may confer enhanced biological activity and stability compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C13H14N2O2S |
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Molecular Weight |
262.33 g/mol |
IUPAC Name |
N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C13H14N2O2S/c16-13(14-8-9-4-3-7-18-9)12-10-5-1-2-6-11(10)17-15-12/h3-4,7H,1-2,5-6,8H2,(H,14,16) |
InChI Key |
COZSSXVMJMSTQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NCC3=CC=CS3 |
Origin of Product |
United States |
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